molecular formula C9H11N3O4S B2899145 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid CAS No. 1615232-09-1

2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2899145
CAS No.: 1615232-09-1
M. Wt: 257.26
InChI Key: CVRKYJQCPUVGJD-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid is a chemical compound that features a unique combination of a thiazinane ring and a pyrimidine carboxylic acid group

Preparation Methods

The synthesis of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid typically involves the formation of the thiazinane ring followed by the introduction of the pyrimidine carboxylic acid group. One common synthetic route includes the reaction of a suitable thiomorpholine derivative with a pyrimidine carboxylic acid precursor under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazinane ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents on the pyrimidine ring. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazinane ring and pyrimidine carboxylic acid group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c13-8(14)7-5-10-9(11-6-7)12-1-3-17(15,16)4-2-12/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRKYJQCPUVGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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